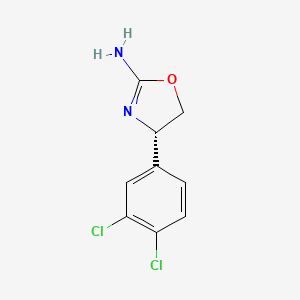

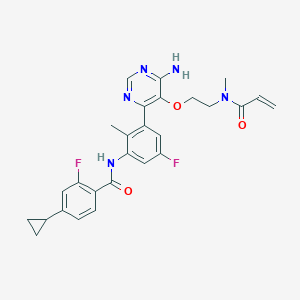

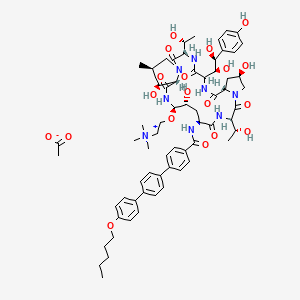

(S)-4-(3,4-二氯苯基)-4,5-二氢恶唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RO5203648 是一种选择性部分激动剂,作用于痕量胺相关受体 1 (TAAR1)。

科学研究应用

RO5203648 具有广泛的科学研究应用,包括:

化学: 用作研究痕量胺相关受体 1 功能及其在调节神经递质系统中作用的工具。

生物学: 研究其对细胞信号通路的影响及其作为各种生物过程调节剂的潜力。

医药: 探索其在治疗神经精神疾病(如成瘾和抑郁症)方面的潜在治疗应用。

工业: 用于开发针对痕量胺相关受体 1 的新型药物 .

作用机制

RO5203648 通过选择性结合并激活痕量胺相关受体 1 来发挥其作用。该受体参与调节多巴胺和其他神经递质系统。 通过调节该受体的活性,RO5203648 可以影响各种生理和行为反应,包括减弱精神兴奋剂诱导的过度活跃和预防复发性寻药行为 .

生化分析

Biochemical Properties

RO5203648 HCl interacts with TAAR1, a G protein-coupled receptor in the brain . It acts as a partial agonist, meaning it binds to this receptor and triggers a response, but not to the same extent as a full agonist would . This interaction with TAAR1 is believed to modulate the function of monoaminergic neurons, which are involved in the regulation of various physiological functions and behaviors .

Cellular Effects

In the central nervous system, RO5203648 HCl influences cell function by modulating the activity of dopaminergic and serotonergic neurons . It has been shown to increase the firing frequency of these neurons in the ventral tegmental area and the dorsal raphe nucleus, respectively . This modulation of neuronal activity can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of RO5203648 HCl involves its binding to TAAR1 and the subsequent modulation of monoaminergic neurotransmission . As a partial agonist of TAAR1, RO5203648 HCl can activate this receptor, leading to changes in intracellular signaling pathways . This can result in alterations in gene expression and changes in the function of neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RO5203648 HCl have been observed to change over time . Initially, it has been reported to attenuate the hyperactivity induced by methamphetamine (METH), a psychostimulant drug . With chronic exposure and withdrawal, RO5203648 HCl was found to prevent the development of METH sensitization .

Dosage Effects in Animal Models

In animal models, the effects of RO5203648 HCl have been shown to vary with different dosages . At doses that effectively suppressed cocaine seeking behavior, RO5203648 HCl did not alter responding maintained by a natural reward . At higher doses, it was found to inhibit cocaine-primed reinstatement of cocaine seeking, suggesting a potential for use in the treatment of cocaine addiction .

Metabolic Pathways

Given its role as a modulator of monoaminergic neurotransmission, it is likely that it interacts with enzymes and cofactors involved in the synthesis, release, and degradation of monoamines .

Transport and Distribution

Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can be distributed throughout the brain and can interact with its target receptor, TAAR1, in various brain regions .

Subcellular Localization

Given its target receptor, TAAR1, is a G protein-coupled receptor located in the cell membrane, it is likely that RO5203648 HCl interacts with TAAR1 at the cell membrane .

准备方法

合成路线和反应条件

RO5203648 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。合成路线通常从关键中间体的制备开始,然后进行各种化学反应以获得最终产物。 反应条件,如温度、压力和特定催化剂的使用,都经过精心控制,以确保以高纯度和高产率获得所需产物 .

工业生产方法

RO5203648 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用工业级设备和试剂,以批量生产该化合物。 在生产的各个阶段实施质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

RO5203648 经历了几种类型的化学反应,包括:

氧化: 该反应涉及在化合物中添加氧或去除氢。

还原: 该反应涉及在化合物中添加氢或去除氧。

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件,如温度、压力和溶剂的选择,都经过优化,以达到预期的反应结果 .

主要产物

这些反应形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能生成 RO5203648 的氧化衍生物,而还原反应可能生成化合物的还原形式 .

相似化合物的比较

RO5203648 与其他类似化合物进行比较,例如:

RO5166017: 痕量胺相关受体 1 的完全激动剂,具有高亲和力和效力。

RO5256390: 痕量胺相关受体 1 的另一种完全激动剂,其性质与 RO5166017 相似。

RO5263397: 痕量胺相关受体 1 的部分激动剂,其亲和力和选择性与 RO5203648 相当.

RO5203648 的独特性在于其选择性部分激动作用,与完全激动剂相比,这使得对痕量胺相关受体 1 的活性进行更加可控的调节。 这种特性使其成为研究痕量胺相关受体 1 在各种生理和行为过程中微妙作用的宝贵工具 .

属性

IUPAC Name |

(4S)-4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-3,8H,4H2,(H2,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGPGNSCBBAGJN-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)N)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

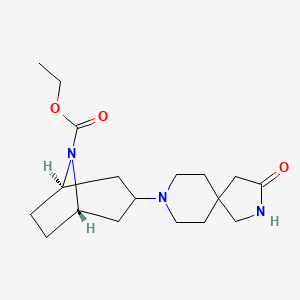

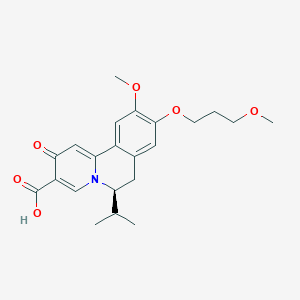

![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)

![(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid](/img/structure/B610461.png)